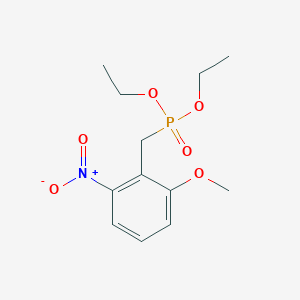

Diethyl 2-Methoxy-6-nitrobenzylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18NO6P |

|---|---|

Molecular Weight |

303.25 g/mol |

IUPAC Name |

2-(diethoxyphosphorylmethyl)-1-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C12H18NO6P/c1-4-18-20(16,19-5-2)9-10-11(13(14)15)7-6-8-12(10)17-3/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

IEJCYDWNMTZCAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C(C=CC=C1OC)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Historical and Modern Approaches to Benzylphosphonate Synthesis

The formation of the carbon-phosphorus (C-P) bond in benzylphosphonates is a cornerstone of organophosphorus chemistry. Methodologies have evolved from high-temperature classical reactions to milder, more efficient catalytic systems.

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, remains one of the most fundamental and widely used methods for synthesizing phosphonate (B1237965) esters nih.govchemicalbook.com. The reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide chemicalbook.comprepchem.com.

The mechanism proceeds in two main steps:

Nucleophilic Attack : The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) halide (e.g., benzyl bromide). This initial SN2 reaction forms a quasi-phosphonium salt intermediate nih.govchemicalbook.com.

Dealkylation : The displaced halide anion then attacks one of the alkyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction. This step results in the formation of the pentavalent phosphonate ester and a new, typically volatile alkyl halide chemicalbook.com.

This reaction is particularly effective for primary alkyl halides, including benzyl halides nih.gov. However, traditional Arbuzov reactions can require high temperatures (often 120-160 °C), which can be a limitation if the substrates are thermally sensitive chemicalbook.com. If the newly formed alkyl halide is more reactive than the starting halide, a mixture of products can result orgsyn.org.

| Reaction | Reactants | Intermediate | Products | Conditions |

| Michaelis-Arbuzov | Trialkyl phosphite, Benzyl halide | Trialkoxybenzylphosphonium salt | Diethyl benzylphosphonate, Alkyl halide | Typically high heat (120-160 °C) |

To overcome the limitations of the classical Arbuzov reaction, modern palladium-catalyzed cross-coupling methods have been developed. These strategies offer milder reaction conditions and greater functional group tolerance google.comgoogle.com. A notable example is the coupling of benzyl halides with H-phosphonate diesters, such as diethyl phosphite google.com.

This approach typically utilizes a palladium(0) catalyst, which can be generated in situ from a precursor like palladium(II) acetate (Pd(OAc)2), in combination with a supporting phosphine ligand google.comorganic-chemistry.org. Ligands such as Xantphos have proven effective in promoting the reaction, which proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination google.comgoogle.com. These reactions can often be carried out at lower temperatures and may provide higher yields and cleaner product profiles compared to the traditional thermal methods google.com.

| Catalyst System Component | Example | Role |

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Precursor to active Pd(0) catalyst |

| Supporting Ligand | Xantphos, PPh3 | Stabilizes the catalyst, facilitates reaction steps |

| Base | N,N-diisopropylethylamine | Generates the phosphorus nucleophile |

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields patsnap.comwikipedia.org. In the context of phosphonate synthesis, microwave-assisted methods can accelerate both the Arbuzov reaction and palladium-catalyzed couplings guidechem.comgoogle.com. The rapid, uniform heating provided by microwaves can drive reactions to completion in minutes rather than hours, minimizing the formation of thermal degradation byproducts patsnap.comwikipedia.orggoogle.com. This technique is particularly advantageous for constructing libraries of compounds or when high-throughput synthesis is desired patsnap.com.

Synthesis of the 2-Methoxy-6-nitrobenzyl Moiety Precursors

The targeted synthesis of Diethyl 2-Methoxy-6-nitrobenzylphosphonate requires a suitable precursor, typically 2-methoxy-6-nitrobenzyl halide. The synthesis of this precursor can begin from commercially available starting materials such as 2-nitrotoluene or substituted analogues.

A plausible synthetic route starts with 2-methoxy-6-nitrotoluene fishersci.ca. The key transformation is the selective halogenation of the benzylic methyl group. This can be achieved via a free-radical bromination reaction. Common reagents for this step include N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often performed under photochemical conditions. Alternatively, direct bromination using elemental bromine under UV light can be employed, though this may be less selective googleapis.com. Another modern approach involves reacting the nitrotoluene with hydrobromic acid and an oxidizing agent like hydrogen peroxide in the presence of an initiator patsnap.comchemicalbook.compatsnap.com.

Illustrative Synthetic Pathway for Precursor:

Starting Material: 2-Methoxy-6-nitrotoluene.

Reaction: Free-radical bromination of the benzylic methyl group.

Product: 1-(Bromomethyl)-2-methoxy-6-nitrobenzene (2-Methoxy-6-nitrobenzyl bromide).

Care must be taken during this step to control the reaction conditions to prevent over-halogenation (formation of a dibromide) or unwanted ring halogenation.

Targeted Synthesis of this compound

With the precursor, 2-methoxy-6-nitrobenzyl bromide, in hand, the final step is the formation of the phosphonate ester. The most direct and classical method is the Michaelis-Arbuzov reaction.

The synthesis would proceed as follows:

Reactants : 2-Methoxy-6-nitrobenzyl bromide is reacted with a slight excess of triethyl phosphite.

Conditions : The reaction mixture is heated, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

Work-up : Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure. The resulting crude product is then subjected to purification.

Alternatively, a palladium-catalyzed cross-coupling reaction could be employed, reacting 2-methoxy-6-nitrobenzyl bromide with diethyl phosphite in the presence of a palladium catalyst, a phosphine ligand, and a non-nucleophilic base. This method might offer advantages if the precursor is sensitive to the high temperatures of the Arbuzov reaction.

Purification and Isolation Techniques for Phosphonate Esters

The purification of diethyl phosphonate esters is crucial for obtaining a product of high purity. Following the reaction, a standard work-up procedure is typically employed. This involves partitioning the crude reaction mixture between an organic solvent (such as diethyl ether or ethyl acetate) and water or a basic aqueous solution (e.g., 2 N NaOH) to remove any acidic impurities or unreacted starting materials orgsyn.org. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) and concentrated in vacuo orgsyn.org.

For diethyl benzylphosphonates, two primary methods of purification are commonly reported:

Flash Column Chromatography : This is a widely used technique for purifying phosphonate esters on a laboratory scale nih.govfrontiersin.org. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. Common eluents for benzylphosphonates include mixtures of hexanes and ethyl acetate or dichloromethane and methanol nih.gov.

Distillation under Reduced Pressure : For thermally stable, non-crystalline phosphonates, vacuum distillation can be an effective method for purification, particularly on a larger scale. This technique separates the desired product from less volatile impurities and residual high-boiling solvents.

The purity of the final isolated product, typically a colorless or pale yellow oil, is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy nih.govchemicalbook.com.

Photochemistry and Photocleavage Mechanisms

Principles of Photoremovable Protecting Groups Based on Nitrobenzyl Systems

Photoremovable protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, are chemical moieties that can be removed from a molecule using light. wikipedia.org This allows for high spatiotemporal control over the release of active molecules, a feature that is particularly valuable in biological systems and multi-step organic synthesis. wikipedia.orgpsu.edu The 2-nitrobenzyl group is one of the most widely used classes of PPGs. wikipedia.orgresearchgate.netacs.org

The core principle behind nitrobenzyl-based PPGs involves an intramolecular photoreaction initiated by the absorption of a photon. acs.org Upon excitation, typically with UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. acs.orgresearchgate.netnih.gov This process leads to the formation of a transient species known as an aci-nitro intermediate. acs.orgnih.govacs.org This intermediate is unstable and subsequently rearranges through a series of steps to ultimately release the protected molecule and form a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.orgpsu.edursc.org

The general mechanism for the photocleavage of a 2-nitrobenzyl-based PPG can be summarized as follows:

Photoexcitation: The nitrobenzyl chromophore absorbs a photon, promoting it to an electronically excited state. wikipedia.orgresearchgate.net

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. acs.orgresearchgate.net

aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of an aci-nitro intermediate. acs.orgacs.orgnih.gov

Rearrangement and Cleavage: The aci-nitro intermediate undergoes further intramolecular rearrangement, often involving a cyclic intermediate, which leads to the cleavage of the bond connecting the protecting group to the substrate. psu.eduacs.orgpsu.edu

Product Formation: The final products are the released substrate (e.g., a phosphonic acid from a phosphonate (B1237965) ester) and a nitroso-carbonyl compound. researchgate.netrsc.org

The efficiency and rate of this process can be modulated by the substitution pattern on the aromatic ring. nih.gov For instance, the introduction of electron-donating groups, such as the methoxy (B1213986) group in Diethyl 2-Methoxy-6-nitrobenzylphosphonate, can shift the absorption maximum to longer, less damaging wavelengths. nih.gov

Photophysical Properties Influencing Uncaging Efficiency

The effectiveness of a photoremovable protecting group is determined by its photophysical properties, primarily the quantum yield of the photolysis reaction and the nature of the excited states involved.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (in this case, cleavage) divided by the number of photons absorbed by the system. researchgate.net A high quantum yield is a desirable characteristic for a PPG as it implies that fewer photons are required to release a given amount of the protected substrate, which can minimize potential photodamage to the surrounding environment, especially in biological applications. oup.com

The quantum yield for the uncaging of nitrobenzyl derivatives can be influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the leaving group, and the solvent. researchgate.netnih.govresearchgate.net For many o-nitrobenzyl derivatives, quantum yields for uncaging are often in the range of 0.01 to 0.6. rsc.orgresearchgate.netnih.gov The presence of a second nitro group, as in 2,6-dinitrobenzyl systems, has been shown to significantly increase the quantum yield. wikipedia.org While specific quantum yield data for this compound is not extensively documented, the principles governing related compounds suggest that the electronic effects of the methoxy and nitro groups play a crucial role.

Table 1: Factors Influencing Quantum Yield in Nitrobenzyl Systems

| Factor | Effect on Quantum Yield (Φ) | Rationale |

| Electron-Donating Groups (e.g., Methoxy) | Can decrease Φ | May alter the nature of the excited state, potentially favoring non-productive decay pathways. researchgate.net |

| Electron-Withdrawing Groups (e.g., additional Nitro) | Generally increases Φ | Enhances the efficiency of the initial hydrogen abstraction step. wikipedia.org |

| Nature of the Leaving Group | Significant impact | The stability of the leaving group can influence the rate of the cleavage step. researchgate.net |

| Solvent Polarity and pH | Variable | Can affect the stability of intermediates and the rates of proton transfer steps. psu.edu |

Upon absorption of light, the nitrobenzyl chromophore is promoted to an excited singlet state (S₁). From this state, it can either undergo the photochemical reaction directly or transition to a lower-energy triplet state (T₁) via intersystem crossing (ISC). rsc.org Both the singlet and triplet excited states have been implicated in the intramolecular hydrogen abstraction step that initiates the cleavage process. researchgate.netrsc.org

For many nitroaromatic compounds, intersystem crossing to the triplet manifold is a very rapid and efficient process. nih.govacs.orgnih.govacs.org The triplet state is often considered the key reactive state in the photochemistry of 2-nitrobenzyl compounds. researchgate.netresearchgate.netnih.gov The mechanism is thought to proceed via excitation to the S₁ state, followed by rapid ISC to the T₁ state, from which the intramolecular hydrogen transfer occurs to form the aci-nitro intermediate. rsc.org

However, some studies suggest that the reaction can also proceed from the singlet state, and the relative contributions of the singlet and triplet pathways can depend on the specific substitution pattern of the nitrobenzyl compound. researchgate.netrsc.org Computational studies have indicated that while the majority of excited molecules may undergo an inefficient hydrogen transfer from the singlet state, a smaller fraction that crosses to the triplet state leads to the formation of stable aci-isomers and subsequent uncaging. rsc.org The triplet nπ* state, in particular, is believed to be crucial in facilitating the C-NO₂ bond dynamics that can lead to photoreactions. nih.govacs.orgnih.gov

Table 2: Properties of Excited States in Nitrobenzyl Photochemistry

| Excited State | Role in Photorelease | Characteristics |

| Singlet (S₁) | Potential pathway for hydrogen transfer, but often inefficient. rsc.org | Short-lived; can decay back to the ground state or undergo intersystem crossing. acs.org |

| Triplet (T₁) | Often the primary reactive state for efficient uncaging. researchgate.netresearchgate.netrsc.org | Longer lifetime than S₁, allowing more time for the intramolecular hydrogen abstraction to occur. acs.org |

Mechanistic Pathways of Photolytic Cleavage in this compound

The photolytic cleavage of this compound follows the general mechanism for 2-nitrobenzyl compounds, involving key intramolecular rearrangements and the formation of reactive intermediates.

The primary intramolecular rearrangement upon photoactivation is the hydrogen transfer leading to the aci-nitro intermediate. acs.orgnih.gov This intermediate then undergoes further rearrangement. While the classical Favorskii rearrangement involves the rearrangement of α-halo ketones to carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate, wikipedia.org the term "photo-Favorskii rearrangement" has been used to describe analogous photochemical processes. wikipedia.orgwikipedia.orgnih.gov

In the context of some photoremovable protecting groups, like the p-hydroxyphenacyl group, a photo-Favorskii type mechanism is indeed operative. wikipedia.orgnih.govscholasticahq.comnih.gov This involves the formation of a spirodienone intermediate that rearranges to the final products. wikipedia.orgresearchgate.net For 2-nitrobenzyl systems, the rearrangement of the aci-nitro intermediate is sometimes described as proceeding through a five-membered ring intermediate, which bears some resemblance to the cyclic intermediates in other photochemical rearrangements. researchgate.net This cyclic intermediate, a benzisoxazolidine derivative, is thought to be a key step in the pathway leading to the release of the protected group. psu.edursc.org However, it is important to note that this is not a direct analog of the photo-Favorskii rearrangement, which has a distinct mechanism involving different intermediates. wikipedia.orgnih.gov The rearrangement in nitrobenzyl systems is fundamentally driven by the chemistry of the aci-nitro intermediate. psu.eduacs.org

The photolysis of this compound generates several transient, reactive intermediates.

Excited States (Singlet and Triplet): As discussed, the initial absorption of a photon generates short-lived singlet and triplet excited states of the nitrobenzyl moiety. rsc.org These are the primary species that initiate the chemical transformation.

aci-Nitro Intermediate: This is the key chemical intermediate formed after the intramolecular hydrogen transfer. acs.orgnih.govacs.org It is a tautomer of the nitro group and is characterized by a nitronic acid functionality. This species is highly reactive and serves as the immediate precursor to the cleavage reaction. nih.gov

Cyclic Intermediates (Benzisoxazolidines): The aci-nitro intermediate is generally believed to cyclize to form a short-lived benzisoxazolidine intermediate. psu.edursc.org The subsequent opening of this ring system leads to the release of the leaving group. psu.edu

Nitroso Compound: The ultimate byproduct of the photolysis is a 2-nitrosobenzaldehyde derivative, in this case, 2-methoxy-6-nitrosobenzaldehyde, which is formed after the release of the diethyl phosphonate. rsc.orgrsc.org This nitroso compound can sometimes undergo further photochemical reactions. researchgate.net

Influence of Solvent and Environmental Factors on Photoreactivity

The solvent plays a crucial role in the photodecomposition of o-nitrobenzyl compounds. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the reaction pathway and rate. For instance, the photochemistry of some nitrobenzyl derivatives is highly dependent on the presence of water, with the reaction efficiency decreasing significantly in organic solvents. The mechanism of photocleavage often involves the formation of an aci-nitro intermediate, and the decay of this transient species can be strongly dependent on the solvent.

Table 1: Apparent First-Order Dissociation Kinetic Rate Constants for O-o-Nitrobenzyl O',O''-diethyl phosphate (B84403) in Various Solvents

| Solvent | kapp (s-1) |

| Methanol-d4 (CD3OD) | 8.83 x 10-4 |

| Dioxane-d8 | 1.63 x 10-4 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 1.31 x 10-4 |

| Chloroform-d (CDCl3) | 1.12 x 10-4 |

The data indicates that the photodecomposition is fastest in methanol, suggesting that polar, protic solvents may facilitate the photocleavage process for this class of compounds.

The pH of the aqueous component in a solvent mixture can also have a pronounced effect on the rate of photodecomposition of o-nitrobenzyl compounds. For some nitrobenzyl derivatives, the reaction can be subject to acid or base catalysis. For example, certain para-substituted nitrobenzyl compounds exhibit hydroxide (B78521) ion catalysis, while meta-substituted derivatives show hydronium ion catalysis. This pH dependence is often linked to the stability and decay pathway of the aci-nitro intermediate.

Temperature is another environmental factor that can influence the photoreactivity of these compounds. For o-nitrobenzyl groups incorporated into polymer networks, the glass transition temperature (Tg) of the polymer has been shown to significantly affect the photoisomerization reaction. This is attributed to the high free volume required for the conformational changes involved in the photochemical process. While this observation is specific to a polymer matrix, it highlights the general principle that the mobility and energetics of the system, which are influenced by temperature, can impact the efficiency of the photoreaction.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Phosphonate (B1237965) Ester Formation

The primary route for the synthesis of benzylphosphonates, including Diethyl 2-Methoxy-6-nitrobenzylphosphonate, is the Michaelis-Arbuzov reaction. This reaction provides a reliable method for the formation of a carbon-phosphorus bond. The mechanism of the Michaelis-Arbuzov reaction is a well-established two-step process.

The reaction commences with the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an appropriate benzyl (B1604629) halide, such as 2-methoxy-6-nitrobenzyl bromide. This initial step is a classic S\textsubscript{N}2 reaction, where the phosphorus atom of the phosphite acts as the nucleophile, displacing the halide leaving group and forming a trialkoxyphosphonium salt as an intermediate.

Table 1: Key Steps in the Michaelis-Arbuzov Reaction for the Formation of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic Attack | Triethyl phosphite, 2-Methoxy-6-nitrobenzyl halide | Triethoxy(2-methoxy-6-nitrobenzyl)phosphonium halide |

| 2 | Dealkylation | Triethoxy(2-methoxy-6-nitrobenzyl)phosphonium halide | This compound, Ethyl halide |

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group at the ortho positions of the benzyl halide can influence the rate of the initial S\textsubscript{N}2 reaction. However, the reaction at the benzylic carbon is generally facile.

Reactivity Profiles of the Nitrobenzyl Substituent

The 2-methoxy-6-nitrobenzyl moiety of the phosphonate exhibits a unique reactivity profile due to the electronic effects of its substituents. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for benzyl systems.

The primary influence of the 2-methoxy and 6-nitro groups is on the acidity of the benzylic protons (the CH\textsubscript{2} group attached to the phosphorus). The electron-withdrawing nitro group, in particular, significantly increases the acidity of these protons. This enhanced acidity is a crucial factor in the utility of this compound in condensation reactions, as it facilitates the formation of a carbanion at the benzylic position. The methoxy group, being electron-donating, has a lesser, opposing effect.

Nucleophilic Substitution Reactions Involving this compound

While the primary focus of reactivity for this compound is often the benzylic carbanion, the phosphonate ester itself can undergo nucleophilic substitution at the phosphorus center. These reactions typically involve the displacement of one of the ethoxy groups by a nucleophile. The mechanism of such substitutions at a tetracoordinated phosphorus center can proceed through either a concerted (S\textsubscript{N}2-like) pathway or a stepwise mechanism involving a pentacoordinate intermediate.

The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the operative mechanism. Strong nucleophiles tend to favor a more concerted pathway. The presence of the bulky and electronically complex 2-methoxy-6-nitrobenzyl group can also sterically hinder the approach of the nucleophile to the phosphorus center, potentially influencing the reaction rate.

Condensation Reactions Utilizing Benzylphosphonates

One of the most important applications of benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a powerful tool for the stereoselective synthesis of alkenes. The HWE reaction involves the deprotonation of the phosphonate at the benzylic carbon to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

The increased acidity of the benzylic protons in this compound, due to the ortho-nitro group, facilitates the formation of the phosphonate carbanion using a suitable base, such as sodium hydride or an alkoxide. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. This intermediate subsequently eliminates a diethyl phosphate (B84403) salt to yield an alkene.

Table 2: General Steps of the Horner-Wadsworth-Emmons Reaction

| Step | Description | Reactants | Intermediate/Product |

| 1 | Deprotonation | This compound, Base | Phosphonate carbanion |

| 2 | Nucleophilic Addition | Phosphonate carbanion, Aldehyde or Ketone | β-hydroxyphosphonate intermediate |

| 3 | Elimination | β-hydroxyphosphonate intermediate | Alkene, Diethyl phosphate salt |

The HWE reaction often exhibits high E-selectivity in the formation of the double bond, which is a significant advantage over the related Wittig reaction. wikipedia.org The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents on both the phosphonate and the carbonyl compound.

Arbuzov Fission in Related Phosphonate Systems

The term "Arbuzov fission" is not a standard term in the context of the Michaelis-Arbuzov reaction itself, which is a formation reaction. However, the reverse reaction, the cleavage of the C-P bond in a phosphonate, can occur under certain conditions, though it is generally a difficult process due to the stability of the C-P bond.

Thermal decomposition of phosphonates at high temperatures can lead to the cleavage of the C-P bond, but this is often a complex process with multiple products. In some specific cases, cleavage of the P-O-C ester bonds can occur under harsh acidic or basic conditions, but this is distinct from the cleavage of the direct carbon-phosphorus bond. For a compound like this compound, the C-P bond is generally robust under typical organic reaction conditions.

Derivatization Strategies and Analogue Synthesis

Modification of the Phosphonate (B1237965) Ester Groups

The diethyl ester groups of the phosphonate moiety can be modified, primarily through hydrolysis followed by re-esterification or through transesterification reactions. The selective esterification of the corresponding phosphonic acid, which would be obtained by hydrolysis of the diethyl ester, allows for the introduction of different alkoxy groups.

One effective method for this transformation involves the use of alkyl orthoesters, such as triethyl orthoacetate, which can act as both the reagent and solvent. nih.gov By carefully controlling reaction conditions like temperature, it is possible to achieve selective formation of either monoesters or diesters. nih.gov For instance, reacting the phosphonic acid with triethyl orthoacetate at elevated temperatures would yield the desired diester. This approach provides a straightforward route to synthesizing analogues with varied ester chains (e.g., dimethyl, dipropyl), which can modulate the compound's solubility and steric profile.

Table 1: Representative Esterification of Phosphonic Acids

| Starting Phosphonic Acid | Esterifying Reagent | Product Type | Reference |

| Butylphosphonic Acid | Triethyl Orthoacetate | Monoethyl Ester | nih.gov |

| Phenylphosphonic Acid | Triethyl Orthoacetate | Monoethyl Ester | nih.gov |

| Various Phosphonic Acids | Triethyl Orthoacetate | Diethyl Ester (at higher temp.) | nih.gov |

This table is interactive. Click on the headers to sort.

Synthesis of Substituted Benzylphosphonate Analogues with Varied Methoxy (B1213986) and Nitro Positions

The synthesis of analogues with different substitution patterns on the benzene (B151609) ring is crucial for structure-activity relationship studies. Standard phosphonate synthesis methodologies, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, are commonly employed. frontiersin.org A versatile approach involves a palladium-catalyzed cross-coupling reaction between appropriately substituted benzyl (B1604629) halides and H-phosphonate diesters. researchgate.net

Alternatively, the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde, is a primary method for creating the α-hydroxybenzylphosphonate precursor. mdpi.com By starting with various isomers of methoxy-nitrobenzaldehyde, a library of benzylphosphonate analogues can be generated. For example, using 3-methoxy-5-nitrobenzaldehyde (B1590276) would yield the corresponding 3-methoxy-5-nitrobenzylphosphonate derivative. Another powerful method is the oxidative nucleophilic substitution of hydrogen in nitroarenes with the carbanion of diethyl benzylphosphonate, allowing for the direct formation of C-C bonds between the benzylphosphonate and a nitroaromatic ring. nih.gov

Generation of α-Chloro- and α-Alkoxy-benzylphosphonates

Further derivatization at the benzylic carbon (the α-position) can lead to the formation of α-chloro- and α-alkoxy-benzylphosphonates. These syntheses often proceed via an α-hydroxybenzylphosphonate intermediate, which is accessible through the Pudovik reaction. mdpi.comnih.gov

The synthesis of α-chlorophosphonates can occur under surprising conditions. When an α-hydroxybenzylphosphonate containing a 2-methoxy or 4-methoxy group is reacted with methanesulfonyl chloride in the presence of triethylamine, the expected α-mesyloxyphosphonate is not formed. Instead, the corresponding α-chlorobenzylphosphonate is the exclusive product. nih.govacs.org This transformation is believed to proceed through an SN1 substitution mechanism involving a stabilized quinoid-like cationic intermediate. nih.govacs.org

Table 2: Synthesis of α-Substituted Benzylphosphonates

| Precursor | Reagent(s) | Product Type | Yield | Reference |

| α-Hydroxy-(2-methoxyphenyl)methanephosphonate | Methanesulfonyl Chloride, Triethylamine | α-Chloro-benzylphosphonate | - | nih.govacs.org |

| Diethyl α-Mesyloxy-benzylphosphonate | Methyl Alcohol, Triethylamine (MW) | α-Methoxy-benzylphosphonate | ~77% | nih.govmtak.hu |

| Diethyl α-Mesyloxy-benzylphosphonate | Butyl Alcohol, Triethylamine (MW) | α-Butoxy-benzylphosphonate | ~73% | mtak.hu |

This table is interactive. Click on the headers to sort.

Preparation of Arylmethylenebisphosphonates

Arylmethylenebisphosphonates, compounds containing two phosphonate groups attached to the same benzylic carbon, can be synthesized from α-methansulfonyloxy-benzylphosphonates. This transformation is accomplished through a Michaelis-Arbuzov reaction with a phosphite, such as excess triethyl phosphite. nih.govacs.org The reaction requires heating to around 135 °C and proceeds in high yields (76–81%). nih.govacs.org This method provides an efficient route to geminal bisphosphonates, which are an important class of compounds.

Incorporation into Complex Molecular Architectures (e.g., Dinucleoside Benzylphosphonates)

The 2-nitrobenzyl group is a well-established photocleavable protecting group in organic synthesis, particularly in peptide and oligonucleotide chemistry. thieme-connect.de The Diethyl 2-Methoxy-6-nitrobenzylphosphonate structure fits this motif. The principle involves attaching the benzyl group to a functional group (like a phosphate) in a larger molecule. The nitrobenzyl group is stable to many chemical conditions but can be selectively cleaved by irradiation with UV light (typically around 320-350 nm), releasing the protected molecule under neutral conditions. thieme-connect.de

This strategy is applicable to the synthesis of complex biomolecules. For instance, the benzylphosphonate moiety can be used to protect the internucleosidic phosphate (B84403) linkages during the synthesis of dinucleotides or larger oligonucleotides. researchgate.net The protected dinucleoside benzylphosphonate can be assembled and then deprotected photochemically in the final step, avoiding harsh chemical reagents that could damage the sensitive biomolecule. The methoxy group on the ring can help to fine-tune the photochemical properties of the protecting group.

Applications in Chemical Research and Materials Science

Diethyl 2-Methoxy-6-nitrobenzylphosphonate as a Versatile Synthetic Reagent

The structural features of this compound make it a valuable reagent in organic synthesis. The presence of the phosphonate (B1237965) group allows for its use in the Horner-Wadsworth-Emmons reaction, a widely employed method for the stereoselective synthesis of alkenes. In this reaction, the phosphonate is first deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an E-alkene as the major product.

The nitro and methoxy (B1213986) groups on the aromatic ring can also influence the reactivity of the molecule and its derivatives in various synthetic transformations. These functional groups can be chemically modified, further expanding the synthetic utility of the parent compound. For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions to form new carbon-nitrogen bonds.

| Reaction Type | Role of this compound | Key Functional Group | Typical Product |

| Horner-Wadsworth-Emmons | Olefination reagent | Diethyl phosphonate | E-Alkene |

| Reduction | Precursor to anilines | Nitro group | 2-Amino-6-methoxybenzylphosphonate derivative |

| Nucleophilic Aromatic Substitution | Substrate (activated by nitro group) | Aromatic ring | Substituted benzene (B151609) derivative |

Utilization as a Photolabile Protecting Group in Controlled Release Systems

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), often referred to as a "caging" group. nih.govacs.org This functionality allows for the temporary inactivation of a biologically active molecule. The parent species can be released in a controlled manner upon exposure to UV light. scholaris.ca

The general mechanism for the photocleavage of ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected molecule and 2-nitrosobenzaldehyde. The rate and efficiency of this photorelease can be tuned by the substitution pattern on the aromatic ring. The presence of the electron-donating methoxy group in this compound can influence the absorption wavelength and the quantum yield of the photolysis process. scholaris.ca

Properties of ortho-Nitrobenzyl Protecting Groups:

| Property | Description | Influence of Methoxy Group |

| Photocleavage | Removal of the protecting group is triggered by light, typically in the UV range. | Can shift the absorption maximum to longer, less damaging wavelengths (bathochromic shift). scholaris.ca |

| Stability | The caged compound is stable in the absence of light. | Generally does not negatively impact stability. |

| Release Kinetics | The rate of release of the active molecule can be controlled by the intensity and duration of light exposure. | Can affect the quantum yield of the uncaging process. scholaris.ca |

The ability to initiate a biological process with high spatial and temporal precision is a powerful tool in biochemical research. By incorporating this compound as a caging group for key molecules such as nucleotides, amino acids, or signaling molecules, researchers can control their release at a specific time and location within a complex biological system.

For example, a phosphate (B84403) or a phosphorylated molecule could be "caged" by this phosphonate derivative. Upon irradiation, the caged molecule would be released, allowing for the study of its function in a highly controlled manner. This approach provides a non-invasive method to study dynamic cellular processes without the need for the addition of external reagents.

Role as a Building Block for Advanced Organic Compounds

In synthetic chemistry, building blocks are relatively simple molecules that are used to construct more complex molecular architectures. mdpi.com this compound, with its multiple functional groups, serves as a valuable building block for the synthesis of a variety of advanced organic compounds.

The phosphonate moiety can be incorporated into larger molecules to introduce a phosphorus-containing group, which can be important for biological activity or for imparting specific material properties. The aromatic ring with its nitro and methoxy substituents can serve as a scaffold for the construction of more elaborate structures. The nitro group, in particular, is a versatile functional group that can be transformed into a wide array of other functionalities, making it a key handle for molecular elaboration.

Exploration in Materials Science for Optical and Optoelectronic Applications

The incorporation of phosphonate groups into polymers and other materials is an area of active research for developing new materials with tailored optical and optoelectronic properties. scholaris.ca Phosphonate-containing polymers have been investigated for their potential use in a variety of applications, including as components in light-emitting diodes (LEDs) and as materials with high refractive indices.

The nitrobenzyl group within this compound possesses nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. While specific studies on the use of this particular compound in materials science are not extensively documented, its structural motifs suggest potential as a precursor or additive for creating photoresponsive materials. For instance, polymers functionalized with this moiety could exhibit changes in their optical or physical properties upon irradiation, leading to applications in areas such as optical data storage or the development of photo-patternable materials.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For Diethyl 2-Methoxy-6-nitrobenzylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR analyses delivers a complete picture of its molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the downfield region, with their chemical shifts and coupling patterns dictated by the electronic effects of the methoxy (B1213986) and nitro substituents. The benzylic protons (CH₂) adjacent to the phosphorus atom would likely resonate as a doublet due to coupling with the phosphorus nucleus. The ethoxy groups of the phosphonate (B1237965) moiety would give rise to a characteristic quartet for the methylene (B1212753) (OCH₂) protons and a triplet for the terminal methyl (CH₃) protons, resulting from coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The aromatic carbons would show distinct resonances, with their chemical shifts influenced by the attached functional groups. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group would lead to a predictable pattern of shielded and deshielded carbon signals in the aromatic region. nih.gov The benzylic carbon would appear as a doublet due to coupling with the phosphorus atom. The carbons of the diethyl phosphonate group would also be readily identifiable.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly sensitive and informative technique for organophosphorus compounds. huji.ac.il A single resonance is expected in the ³¹P NMR spectrum of this compound, confirming the presence of the phosphonate group. huji.ac.il The chemical shift of this signal is characteristic of the electronic environment around the phosphorus atom. researchgate.net For diethyl benzylphosphonate, a related compound, the ³¹P NMR chemical shift is reported to be around 25.93 ppm. rsc.org Due to the electronic effects of the methoxy and nitro groups on the benzyl (B1604629) moiety, a slight deviation from this value would be anticipated for the title compound.

Expected NMR Data for this compound:

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H | Aromatic-H | 7.0 - 8.0 | m | - |

| OCH₃ | ~3.9 | s | - | |

| P-CH₂-Ar | ~3.3 | d | JP-H ≈ 22 | |

| O-CH₂-CH₃ | ~4.1 | q | JH-H ≈ 7 | |

| O-CH₂-CH₃ | ~1.3 | t | JH-H ≈ 7 | |

| ¹³C | Aromatic-C | 110 - 160 | - | - |

| OCH₃ | ~56 | - | - | |

| P-CH₂-Ar | ~35 | d | JP-C ≈ 140 | |

| O-CH₂-CH₃ | ~62 | d | JP-C ≈ 6 | |

| O-CH₂-CH₃ | ~16 | d | JP-C ≈ 6 | |

| ³¹P | P=O | 20 - 30 | s | - |

Note: The expected chemical shifts and coupling constants are based on data from structurally similar compounds such as diethyl benzylphosphonate and substituted aromatic phosphonates. rsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as electrospray ionization (ESI) or electron impact (EI) would be employed.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺), which would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern would likely involve the characteristic cleavage of the phosphonate ester bonds and the benzyl-phosphorus bond. Common fragmentation pathways for diethyl phosphonates include the loss of ethoxy groups, ethylene (B1197577), and the entire diethyl phosphonate moiety. The presence of the nitro and methoxy groups on the aromatic ring would also influence the fragmentation, potentially leading to characteristic fragment ions that can further confirm the structure.

Expected Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment Ion |

| [M+H]⁺ | Protonated molecular ion |

| [M-C₂H₄]⁺ | Loss of ethylene from an ethoxy group |

| [M-OC₂H₅]⁺ | Loss of an ethoxy radical |

| [Ar-CH₂]⁺ | Benzyl cation fragment |

Note: The fragmentation pattern is predictive and based on the known mass spectrometric behavior of similar organophosphorus compounds.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be readily available, analysis of derivatives can provide significant insights into bond lengths, bond angles, and conformational preferences. nih.gov

The crystal structure of a related nitrobenzylidene derivative reveals a non-planar conformation, which is likely influenced by crystal packing forces. nih.gov In such structures, the arrangement of the aromatic rings and the substituent groups is governed by intermolecular interactions, including hydrogen bonding and van der Waals forces. nih.gov For derivatives of the title compound, one would expect to observe specific orientations of the methoxy and nitro groups relative to the benzylphosphonate moiety, which could influence its chemical reactivity and biological activity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. sielc.com

For this compound, a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

By developing a suitable HPLC method, the purity of this compound can be accurately determined by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This method can also be used to track the consumption of starting materials and the formation of the product over time, thereby optimizing reaction conditions.

Computational and Theoretical Investigations

Elucidation of Reaction Pathways and Transition States

The scientific literature lacks studies focused on the elucidation of reaction pathways and the characterization of transition states involving Diethyl 2-Methoxy-6-nitrobenzylphosphonate through computational means. Theoretical chemistry plays a crucial role in mapping out the energetic landscapes of chemical reactions, identifying the most probable mechanisms, and determining the activation energies associated with transition states. Without such studies, the mechanistic details of reactions involving this compound remain speculative.

Prediction of Photophysical Properties and Excited State Behavior

Detailed computational predictions of the photophysical properties and excited-state behavior of this compound are not present in the current body of scientific literature. Computational photochemistry is essential for predicting how a molecule will interact with light, including its absorption and emission spectra, and its behavior in electronically excited states. This knowledge is fundamental for applications in areas such as photopharmacology and materials science.

Structure-Reactivity and Structure-Property Relationship Studies

There is a notable absence of published structure-reactivity and structure-property relationship studies that specifically focus on this compound from a computational standpoint. These studies are critical for establishing correlations between the molecular structure of a compound and its chemical reactivity or physical properties. By systematically modifying the structure in silico and calculating the resulting changes in properties, researchers can develop predictive models that guide the design of new molecules with desired characteristics. The lack of such investigations for this compound means that these valuable insights have yet to be established.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 2-Methoxy-6-nitrobenzylphosphonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Arbuzov-type reactions. For example, brominated precursors (e.g., 2-bromo-1-(aryl)ethan-1-ones) react with triethylphosphite in acetonitrile at 80°C for 2 hours, yielding phosphonates after purification via column chromatography . Key parameters include stoichiometry (excess triethylphosphite ensures complete conversion) and temperature control to minimize side reactions. Post-reaction workup involves extraction with DCM and drying with Na₂SO₄. Yield optimization may require adjusting solvent polarity or catalyst use.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and methoxy groups) via chemical shifts and coupling constants. For instance, methoxy protons typically resonate at δ ~3.8–4.1 ppm .

- Mass Spectrometry (ESI–MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Chromatography (HPLC/TLC) : Monitor purity during synthesis; impurities like unreacted starting materials may require gradient elution.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis. Long-term storage at –80°C is recommended for labile phosphonates .

- Light Sensitivity : Nitro groups may degrade under UV light; use amber glassware.

- Moisture Control : Use desiccants or inert atmospheres (argon/nitrogen) during synthesis .

Q. What safety protocols apply to handling phosphonate derivatives like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Phosphonates may irritate skin and eyes .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be functionalized for drug discovery applications?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling with bioactive moieties .

- Phosphonate Ester Hydrolysis : Treat with TMSBr or LiBr to generate free phosphonic acids for metal coordination (e.g., in enzyme inhibition studies) .

- Derivatization : Form hydrazones or Schiff bases for probing biological pathways .

Q. What strategies address contradictory data in phosphonate reactivity or biological activity?

- Methodological Answer :

- Batch Analysis : Compare NMR and LC-MS data across synthetic batches to identify impurities (e.g., residual solvents or unreacted intermediates) .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents (methoxy vs. nitro) on reactivity .

- Bioassay Replication : Test cytotoxicity or antimicrobial activity in multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm target specificity .

Q. How can researchers scale up synthesis without compromising yield or purity?

- Methodological Answer :

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Cu) to enhance turnover frequency .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What role does this compound play in studying enzyme inhibition or cytotoxic activity?

- Methodological Answer :

- Enzyme Assays : Test inhibition of alkaline phosphatases or proteases via kinetic assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction. Compare with non-tumorigenic cells to assess selectivity .

- Mechanistic Studies : Perform ROS detection or mitochondrial membrane potential assays to elucidate cell death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.